molecular formula C18H14Cl2N2 B14399078 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole CAS No. 88427-13-8

1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole

Cat. No.: B14399078
CAS No.: 88427-13-8
M. Wt: 329.2 g/mol
InChI Key: VUVVTVKOSPQPFM-UHFFFAOYSA-N
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Description

1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole is a complex organic compound characterized by the presence of an imidazole ring substituted with a chlorinated phenyl group and a phenylprop-2-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

88427-13-8

Molecular Formula

C18H14Cl2N2

Molecular Weight

329.2 g/mol

IUPAC Name

1-[3-chloro-2-(4-chlorophenyl)-3-phenylprop-2-enyl]imidazole

InChI

InChI=1S/C18H14Cl2N2/c19-16-8-6-14(7-9-16)17(12-22-11-10-21-13-22)18(20)15-4-2-1-3-5-15/h1-11,13H,12H2

InChI Key

VUVVTVKOSPQPFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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